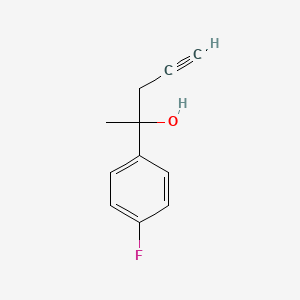

2-(4-Fluorophenyl)-4-pentyn-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11FO |

|---|---|

Molecular Weight |

178.20 g/mol |

IUPAC Name |

2-(4-fluorophenyl)pent-4-yn-2-ol |

InChI |

InChI=1S/C11H11FO/c1-3-8-11(2,13)9-4-6-10(12)7-5-9/h1,4-7,13H,8H2,2H3 |

InChI Key |

YVPKTPPEIMFAMI-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC#C)(C1=CC=C(C=C1)F)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4 Fluorophenyl 4 Pentyn 2 Ol

Strategic Approaches to C-C Bond Formation for the Carbon Skeleton

The creation of the carbon framework of 2-(4-fluorophenyl)-4-pentyn-2-ol is paramount. This can be achieved through several key bond-forming reactions, each offering distinct advantages in terms of starting material availability and reaction efficiency.

Grignard Reagent Addition Strategies for Alcohol Formation

A primary and highly effective method for constructing tertiary alcohols is the Grignard reaction. youtube.comyoutube.com This approach involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a ketone. For the synthesis of this compound, two principal Grignard pathways are theoretically viable.

The most common and practical approach involves the reaction of 4'-fluoroacetophenone (B120862) with propargylmagnesium bromide. In this pathway, the propargyl Grignard reagent acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ketone. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol. youtube.com Ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are typically used to stabilize the Grignard reagent. youtube.com

Alternatively, one could envision the reaction between a Grignard reagent derived from a 4-fluorophenyl-containing precursor and a ketone bearing the pentynyl moiety. However, the former strategy is generally preferred due to the ready availability of 4'-fluoroacetophenone.

Table 1: Grignard Reaction Parameters

| Reactant 1 | Reactant 2 | Solvent | Product |

| 4'-Fluoroacetophenone | Propargylmagnesium bromide | THF or Diethyl Ether | This compound |

Alkylation and Alkynylation Pathways for Pentynyl Moiety Introduction

The introduction of the pentynyl group can also be achieved through alkynylation reactions. This involves the addition of a metal acetylide to a suitable ketone. For instance, the lithium salt of propyne (B1212725), generated by treating propyne with a strong base like n-butyllithium, can add to 4'-fluoroacetophenone. This method, similar to the Grignard reaction, forms the carbon-carbon bond at the carbonyl carbon and, after an aqueous workup, yields the desired tertiary alcohol.

These reactions are typically performed at low temperatures in anhydrous aprotic solvents to prevent the quenching of the highly basic organometallic reagent.

Cross-Coupling Approaches for Aryl Group Incorporation

While less direct for the final alcohol synthesis, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, are powerful tools for forming the C(sp²)-C(sp³) or C(sp²)-C(sp) bonds present in precursors to the target molecule. For example, a Suzuki coupling could be employed to synthesize 4'-fluoroacetophenone from 4-fluorophenylboronic acid and an appropriate acetyl derivative. chemicalbook.com

More advanced strategies could potentially involve a Sonogashira coupling between a protected 4-pentyn-2-ol (B120216) derivative and a 4-fluoroaryl halide. However, this approach is more complex and less convergent than the Grignard or alkynylation methods for this specific target.

Stereoselective and Regioselective Synthesis of this compound

The synthesis of this compound as a single enantiomer or diastereomer requires the use of stereoselective methods. As the target molecule possesses a single stereocenter at the carbinol carbon, the focus is on enantioselective synthesis.

Diastereoselective and Enantioselective Methodologies

Enantioselective synthesis can be achieved by employing chiral auxiliaries or chiral catalysts. In the context of Grignard or alkynylation reactions, the use of a chiral ligand to modify the metal center can induce facial selectivity in the attack on the prochiral ketone, 4'-fluoroacetophenone. This leads to the preferential formation of one enantiomer of the product.

Catalytic Asymmetric Synthesis Strategies

Catalytic asymmetric synthesis represents a highly efficient approach to producing chiral molecules. mdpi.com In this context, a chiral catalyst is used in substoichiometric amounts to generate a large quantity of the enantiomerically enriched product.

For the synthesis of chiral propargylic alcohols, asymmetric alkynylation of the corresponding ketone is a key strategy. This can be achieved using a variety of catalyst systems. For instance, zinc-based catalysts in the presence of chiral amino alcohols have been successfully employed for the enantioselective addition of terminal alkynes to ketones.

Another powerful approach is the use of chiral transition metal complexes. mdpi.com For example, copper-catalyzed asymmetric reductive coupling of aldehydes and allenes can produce chiral amino alcohols, and similar principles could be adapted for the synthesis of propargylic alcohols. sieberresearchgrp.com The development of enantioselective methods for the synthesis of similar structures, such as 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), highlights the feasibility of creating chiral centers adjacent to an alkyne. nih.gov

Table 2: Potential Asymmetric Catalysts

| Catalyst Type | Ligand/Auxiliary Example | Reaction Type | Potential Outcome |

| Chiral Amino Alcohol | (+)-N-methylephedrine | Asymmetric Alkynylation | Enantiomerically enriched this compound |

| Chiral Diamine | (-)-Sparteine (B7772259) | Asymmetric Alkynylation | Enantiomerically enriched this compound |

| Transition Metal Complex | Ru(II) or Rh(II) with chiral phosphine (B1218219) ligands | Asymmetric Hydrogenation/Transfer Hydrogenation of a precursor | Enantiomerically enriched this compound |

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

The optimization of the synthesis of this compound, typically achieved via a Grignard reaction between a propargylmagnesium halide and 4-fluoroacetophenone, is crucial for maximizing product yield and minimizing side reactions. khanacademy.orgorganicchemistrytutor.com Key parameters for optimization include solvent choice, temperature control, and the nature of the Grignard reagent itself.

The choice of solvent is critical in Grignard reactions as it influences the solubility and reactivity of the organomagnesium reagent. youtube.com Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are most commonly employed due to their ability to solvate the magnesium center, which is essential for the formation and stability of the Grignard reagent. youtube.com The use of aprotic solvents is mandatory to prevent the quenching of the highly basic Grignard reagent. youtube.com

Temperature control is another vital factor. The formation of the propargyl Grignard reagent is often initiated at room temperature and then cooled to maintain a controlled reaction rate upon addition of the ketone. orgsyn.org The addition of 4-fluoroacetophenone to the Grignard reagent is typically carried out at low temperatures, such as 0 °C to -78 °C, to minimize side reactions like enolization of the ketone and to improve the selectivity of the addition. mit.edu Maintaining cryogenic temperatures can be essential for controlling the reactivity and preventing the formation of undesired byproducts. mit.edu

Table 1: Hypothetical Solvent and Temperature Effects on the Synthesis of this compound

| Solvent | Temperature (°C) | Theoretical Yield (%) | Key Observations |

| Diethyl Ether | 0 | 85 | Good solubility of reagents, moderate reaction rate. |

| Tetrahydrofuran (THF) | 0 | 90 | Higher boiling point allows for better reflux control during Grignard formation. |

| Diethyl Ether | -40 | 88 | Reduced side reactions, slightly slower kinetics. |

| Tetrahydrofuran (THF) | -78 | 92 | Optimal for minimizing byproducts, requires cryogenic setup. |

This table is illustrative and based on general principles of Grignard reactions.

While the uncatalyzed Grignard reaction is effective, the development of catalytic and enantioselective methods is a major focus of modern organic synthesis. For the synthesis of chiral tertiary propargylic alcohols, the use of chiral ligands in conjunction with a metal catalyst can afford enantioenriched products. nih.govnih.gov

Various catalytic systems have been developed for the asymmetric addition of organozinc or organoboron reagents to ketones, which are analogous to Grignard additions. organic-chemistry.org For instance, catalysts derived from titanium or indium in the presence of chiral ligands like BINOL (2,2'-dihydroxy-1,1'-binaphthyl) have shown high enantioselectivity in the alkynylation of aldehydes and ketones. organic-chemistry.org In the context of Grignard reactions, copper catalysts with chiral ligands such as those from the W-Phos family have been explored for the asymmetric addition to ketones. researchgate.net The use of "turbo-Grignard" reagents, such as iPrMgCl·LiCl, can also enhance reactivity and selectivity. vapourtec.com

Table 2: Potential Catalysts and Ligands for Asymmetric Synthesis

| Catalyst Precursor | Chiral Ligand | Theoretical Enantiomeric Excess (ee, %) | Applicable Reagent Type |

| NiCl₂·glyme | pybox | >90 | Arylzinc reagents |

| In(III) salts | BINOL derivatives | >95 | Alkynylindium reagents |

| Copper salts | W-Phos ligands | >90 | Grignard reagents |

| Organoboron compounds | Aminophenol-derived ligands | up to 98.5 | Silyl-protected propargyl reagents |

This table presents examples of catalyst systems used for similar transformations and their potential applicability. nih.govorganic-chemistry.orgresearchgate.netorganic-chemistry.org

Ensuring the purity of the final product requires careful control over the reaction conditions and a thorough understanding of potential impurities. In the Grignard synthesis of this compound, common impurities can arise from several sources:

Unreacted Starting Materials: Residual 4-fluoroacetophenone can contaminate the product.

Grignard Reagent-Derived Byproducts: Wurtz-type coupling of the propargyl bromide can lead to the formation of hexa-1,5-diyne.

Enolization: The basic nature of the Grignard reagent can deprotonate the α-carbon of 4-fluoroacetophenone, leading to the recovery of the ketone after workup.

Over-addition Products: While less common with ketones, in reactions with esters, double addition is a major side reaction. organicchemistrytutor.com

Purification is typically achieved through column chromatography on silica (B1680970) gel. aroonchande.com The progress of the reaction and the purity of the product can be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy.

Emerging Synthetic Technologies in this compound Production

Recent advancements in chemical synthesis are being applied to overcome the limitations of traditional batch processes, offering improved safety, efficiency, and scalability.

Flow chemistry, or continuous flow processing, offers several advantages for Grignard reactions, which are often highly exothermic and sensitive to air and moisture. vapourtec.comchemicalindustryjournal.co.uk By conducting the reaction in a continuous stream through a reactor, precise control over temperature, pressure, and reaction time can be achieved. This leads to improved safety, higher yields, and better reproducibility. acs.org

For the synthesis of this compound, a flow process would involve the in-situ generation of the propargyl Grignard reagent by passing a solution of propargyl bromide in an ethereal solvent through a packed bed of magnesium turnings. acs.org This stream would then be mixed with a solution of 4-fluoroacetophenone in a temperature-controlled microreactor to form the desired tertiary alcohol. The ability to handle slurries and the enhanced heat transfer in flow reactors make this an attractive approach for industrial-scale production. chemicalindustryjournal.co.uk

Table 3: Comparison of Batch vs. Flow Synthesis for Grignard Reactions

| Parameter | Batch Synthesis | Flow Synthesis |

| Heat Transfer | Limited, potential for hot spots | Excellent, high surface-area-to-volume ratio |

| Safety | Risk of thermal runaway with large volumes | Inherently safer, small reaction volumes |

| Scalability | Difficult, requires large reactors | Easily scalable by running for longer times |

| Control | Less precise control over parameters | Precise control over temperature, pressure, time |

| Reagent Handling | Often requires pre-formed Grignard reagent | Allows for in-situ generation and use |

This table provides a general comparison of batch and flow processes for Grignard reactions. vapourtec.comchemicalindustryjournal.co.ukacs.org

While less common for this specific transformation, photocatalytic and electrocatalytic methods are emerging as powerful tools in organic synthesis. rsc.org Photocatalysis has been investigated for the oxidation of tertiary alcohols, a reaction that is typically challenging. nih.gov Although this is the reverse of the desired synthesis, it highlights the potential of light-driven processes to mediate reactions at tertiary carbon centers.

A hypothetical photocatalytic approach for the synthesis of this compound could involve a dual catalytic system, where a photoredox catalyst generates a radical species that then participates in the carbon-carbon bond formation. nih.gov However, the direct photocatalytic propargylation of ketones is still a developing area of research. These methods hold promise for milder reaction conditions and novel reactivity patterns but require further development to be applied to the synthesis of compounds like this compound.

Reactivity and Transformations of 2 4 Fluorophenyl 4 Pentyn 2 Ol

Reactions at the Alcohol Functionality

The tertiary alcohol group in 2-(4-Fluorophenyl)-4-pentyn-2-ol is a key site for a variety of chemical transformations, including esterification, etherification, oxidation, reduction, and elimination reactions. These reactions allow for the introduction of diverse functional groups and the formation of new carbon-carbon bonds.

Esterification and Etherification Reactions

The hydroxyl group of this compound can be readily converted into esters and ethers, which are valuable intermediates in organic synthesis.

Esterification: The esterification of tertiary alcohols like this compound can be achieved through reaction with acid chlorides or anhydrides, often in the presence of a base to neutralize the acidic byproduct. For instance, the reaction with an acid chloride, such as acetyl chloride, in the presence of a non-nucleophilic base like pyridine, would yield the corresponding acetate (B1210297) ester.

| Reactant | Reagent | Product |

| This compound | Acetyl chloride, Pyridine | 2-(4-Fluorophenyl)-4-pentyn-2-yl acetate |

| This compound | Acetic anhydride, Pyridine | 2-(4-Fluorophenyl)-4-pentyn-2-yl acetate |

Etherification: The formation of ethers from tertiary alcohols can be more challenging due to the steric hindrance around the hydroxyl group and the propensity for elimination reactions under acidic conditions. However, under carefully controlled conditions, such as using a strong base to form the alkoxide followed by reaction with an alkyl halide (Williamson ether synthesis), ether formation is possible. Alternatively, acid-catalyzed addition of an alcohol, like methanol (B129727), across the triple bond can lead to the formation of a vinyl ether, which can be considered a type of etherification at the alkyne, but direct etherification at the tertiary alcohol is also a known transformation for similar substrates.

| Reactant | Reagent | Product |

| This compound | 1. Sodium hydride, 2. Methyl iodide | 2-Methoxy-2-(4-fluorophenyl)-4-pentyne |

Oxidation Reactions and Products

The oxidation of tertiary alcohols is not as straightforward as for primary or secondary alcohols, as it requires the cleavage of a carbon-carbon bond. However, under specific conditions, oxidative degradation can occur. More relevant to propargylic alcohols is the oxidation of the alcohol to a ketone, which is not possible for a tertiary alcohol without rearrangement. However, the term "oxidation" in the context of propargylic alcohols can also refer to reactions that modify the alkyne moiety, often in concert with the alcohol.

Given the tertiary nature of the alcohol in this compound, direct oxidation to a ketone at the carbinol carbon is not feasible without C-C bond cleavage. However, the combination of the alcohol and alkyne functionalities allows for unique oxidative transformations.

Redox Chemistry and Reduction Products

The reduction of the alcohol functionality in this compound to the corresponding alkane is a challenging transformation that would require harsh conditions and is not a common synthetic route. More relevant is the reduction of the alkyne functionality.

Reduction of the alkyne in this compound can lead to either the corresponding alkene or alkane, depending on the reagents and reaction conditions employed.

| Reactant | Reagent | Product |

| This compound | H₂, Lindlar's catalyst | 2-(4-Fluorophenyl)-4-penten-2-ol (cis) |

| This compound | Na, NH₃ (l) | 2-(4-Fluorophenyl)-4-penten-2-ol (trans) |

| This compound | H₂, Pd/C | 2-(4-Fluorophenyl)pentan-2-ol |

Elimination Reactions and Olefin Formation

The acid-catalyzed dehydration of tertiary alcohols is a classic method for the formation of alkenes. In the case of this compound, this reaction can be complex, potentially leading to a mixture of olefinic products through different rearrangement pathways. The Meyer-Schuster and Rupe rearrangements are particularly relevant for tertiary propargylic alcohols. organicreactions.orgwikipedia.orgresearchgate.netrsc.org

The Meyer-Schuster rearrangement involves the acid-catalyzed isomerization of a propargyl alcohol to an α,β-unsaturated ketone. organicreactions.orgwikipedia.orgresearchgate.netrsc.org For this compound, this would be expected to yield an enone. The Rupe rearrangement, which is a competing reaction for tertiary propargyl alcohols, typically leads to the formation of a different α,β-unsaturated ketone via an enyne intermediate. wikipedia.org The outcome of the reaction is often dependent on the specific acid catalyst and reaction conditions used.

| Reactant | Condition | Product(s) |

| This compound | Strong acid (e.g., H₂SO₄) | Mixture of α,β-unsaturated ketones (via Meyer-Schuster and/or Rupe rearrangement) |

Reactions at the Alkyne Functionality

The terminal alkyne group of this compound is a versatile handle for a wide range of chemical transformations, including hydration, which introduces a carbonyl group.

Hydration and Tautomerization

The hydration of the terminal alkyne in this compound, typically catalyzed by a mercury(II) salt in the presence of aqueous acid, follows Markovnikov's rule. This initially produces an enol intermediate, which rapidly tautomerizes to the more stable keto form.

The reaction proceeds through the addition of water across the triple bond. The hydroxyl group adds to the more substituted carbon of the alkyne (the internal carbon), and the hydrogen adds to the terminal carbon. The resulting enol, 2-(4-Fluorophenyl)-4-hydroxy-4-penten-2-ol, is unstable and rearranges to the corresponding methyl ketone.

| Reactant | Reagent | Intermediate | Product |

| This compound | H₂SO₄, H₂O, HgSO₄ | 2-(4-Fluorophenyl)-4-hydroxy-4-penten-2-ol (enol) | 4-(4-Fluorophenyl)-4-hydroxy-2-pentanone |

Hydrohalogenation and Halogenation Reactions

Hydrohalogenation of alkynes involves the addition of hydrogen halides (HX, where X = Cl, Br, I) across the triple bond. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com In the case of a terminal alkyne like that in this compound, the reaction is expected to follow Markovnikov's rule. masterorganicchemistry.comyoutube.com This predicts that the hydrogen atom will add to the terminal carbon (the one already bonded to a hydrogen), and the halogen will add to the more substituted internal carbon of the alkyne.

The mechanism proceeds through a carbocation intermediate, which is stabilized by the adjacent carbon atom. masterorganicchemistry.com The presence of the hydroxyl group and the fluorophenyl group may influence the stability of this intermediate and thus the reaction's regioselectivity.

First Addition: The initial addition of one equivalent of HX would likely yield a vinyl halide.

Second Addition: With an excess of HX, a second addition can occur, typically resulting in a gem-dihalide, where both halogen atoms are attached to the same carbon.

Halogenation, the addition of halogens (X₂, where X = Cl₂, Br₂), would proceed to form a dihaloalkene and, with sufficient halogen, a tetrahaloalkane. The stereochemistry of the first addition is typically anti.

Due to the absence of specific experimental data for this compound, the following table is a generalized representation of expected products.

| Reagent | Expected Major Product (Single Addition) | Reaction Type |

| HCl | 2-(4-Fluorophenyl)-4-chloro-4-penten-2-ol | Hydrochlorination |

| HBr | 2-(4-Fluorophenyl)-4-bromo-4-penten-2-ol | Hydrobromination |

| HI | 2-(4-Fluorophenyl)-4-iodo-4-penten-2-ol | Hydroiodination |

| Br₂ | 2-(4-Fluorophenyl)-4,5-dibromo-4-penten-2-ol | Bromination |

Cycloaddition Reactions (e.g., [2+2], [3+2] Cycloadditions)

The alkyne functionality in this compound makes it a potential substrate for cycloaddition reactions, which are powerful methods for constructing cyclic molecules.

[2+2] Cycloaddition: These reactions, often photochemically induced, involve the combination of two two-atom components. The alkyne could react with an alkene (in an aza-Paternò–Büchi type reaction, for instance) to form a highly strained cyclobutene (B1205218) ring. nih.gov

[3+2] Cycloaddition: Also known as Huisgen cycloadditions, these are common for alkynes. A classic example is the reaction with an azide (B81097) to form a triazole ring, a cornerstone of "click chemistry." Another example involves the reaction with a nitrile oxide to form an isoxazole. sigmaaldrich.com

[4+2] Cycloaddition (Diels-Alder Reaction): While alkynes are generally less reactive as dienophiles than alkenes, they can participate in Diels-Alder reactions with suitable dienes, especially at high temperatures or with electron-deficient dienes, to form cyclohexadiene derivatives. nih.gov

[6+2] and [6+4] Cycloadditions: These higher-order cycloadditions are also known and can occur under thermal or photochemical conditions, reacting with larger π-systems like trienes to form eight- or ten-membered rings. youtube.com

Without experimental validation, the feasibility and outcomes of these reactions for this compound remain theoretical.

Transition Metal-Catalyzed Alkyne Transformations (e.g., Sonogashira, Heck-type)

Transition metal catalysis offers a vast array of transformations for terminal alkynes. researchgate.netmdpi.com

Sonogashira Coupling: This is a cornerstone reaction that couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.govnih.gov this compound would be an ideal substrate to react with various aryl halides, forming a new carbon-carbon bond and a disubstituted alkyne. The mild reaction conditions are a significant advantage. wikipedia.org

Heck-type Reactions: The Heck reaction typically couples an alkene with an aryl or vinyl halide. libretexts.orgorganic-chemistry.orgyoutube.com While the classic Heck reaction involves alkenes, related Heck-type reactions can involve alkynes, leading to the formation of substituted alkenes. researchgate.netmdpi.com The reaction is catalyzed by palladium complexes. libretexts.orgorganic-chemistry.orgmdpi.com

Other Catalyzed Reactions: Other potential transformations include palladium-catalyzed cyclization reactions, where the hydroxyl group could act as an intramolecular nucleophile attacking the alkyne, potentially forming furan (B31954) or other heterocyclic derivatives. researchgate.net

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product Class |

| Sonogashira Coupling | Aryl/Vinyl Halide (e.g., Iodobenzene) | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt, Base | Disubstituted Alkyne |

| Heck-type Reaction | Aryl/Vinyl Halide (e.g., Bromobenzene) | Pd catalyst (e.g., Pd(OAc)₂), Base | Substituted Alkene |

Oligomerization and Polymerization Studies

The terminal alkyne group of this compound makes it a monomer candidate for polymerization. Transition metal catalysts, particularly those based on rhodium, tungsten, or molybdenum, are known to catalyze the polymerization of substituted acetylenes. This could lead to the formation of a polyacetylene derivative with pendant 4-fluorophenyl and hydroxyl groups. The properties of such a polymer would depend on the molecular weight, tacticity, and the nature of the catalyst used. There is no specific literature found on the oligomerization or polymerization of this particular compound.

Reactions Involving the Fluorophenyl Moiety

The 4-fluorophenyl group is generally stable but can undergo substitution reactions under specific conditions. The fluorine atom and the alkyl substituent influence the reactivity and regioselectivity of these transformations.

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. fiveable.melumenlearning.comlibretexts.org The substituent already on the ring dictates the position of the incoming electrophile.

Directing Effects: The fluorine atom is an ortho-, para-director due to its ability to donate electron density through resonance, but it is also a deactivating group because of its strong inductive electron-withdrawing effect. taylorandfrancis.com The alkyl group attached to the ring at position 1 is also an ortho-, para-director and is an activating group.

Predicted Outcome: The combined effect of the activating alkyl group and the deactivating but ortho-, para-directing fluorine atom would likely direct incoming electrophiles to the positions ortho to the alkyl group (positions 2 and 6) and ortho to the fluorine (positions 3 and 5). Steric hindrance from the bulky tertiary alcohol side chain might favor substitution at position 3 and 5. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. lumenlearning.comlibretexts.orgyoutube.com

No specific studies on the electrophilic aromatic substitution of this compound have been found in the searched literature.

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNA_r) is less common than EAS and typically requires a strong electron-withdrawing group (like a nitro group) positioned ortho or para to a leaving group. masterorganicchemistry.comlibretexts.org

Reactivity: The fluorine atom on the phenyl ring can act as a leaving group in S_NAr reactions. masterorganicchemistry.comsemanticscholar.org However, for this to occur efficiently, the ring needs to be activated by potent electron-withdrawing groups. The alkyl substituent on this compound is electron-donating, which disfavors the S_NAr mechanism by destabilizing the negatively charged Meisenheimer complex intermediate. libretexts.org

Potential Reactions: Despite being disfavored, under harsh conditions (high temperature, strong nucleophile), it might be possible to displace the fluorine atom. science.govmdpi.com For instance, reaction with a strong nucleophile like an alkoxide or an amine could potentially replace the fluorine. mdpi.commdpi.com

The likelihood of S_NAr reactions under standard laboratory conditions is low for this molecule.

Research on Tandem and Cascade Reactions of this compound Remains Undisclosed

Tandem and cascade reactions are highly efficient synthetic strategies in organic chemistry, allowing for the formation of multiple chemical bonds in a single operation without isolating intermediates. These processes are of significant interest for the construction of complex molecular architectures, including various heterocyclic compounds, which are often the core of pharmaceuticals and other functional materials. The reactivity of propargyl alcohols in these transformations is well-documented, often involving metal catalysts such as palladium or gold to facilitate sequential cyclization, coupling, or rearrangement steps.

However, the specific influence of the 4-fluorophenyl substituent at the tertiary carbinol center of the pentynol framework on its propensity to undergo and influence the outcomes of tandem and cascade reactions has not been detailed in the available literature. Substituent effects, such as the electronic nature and steric bulk of the fluorophenyl group, are known to play a critical role in directing the course of chemical reactions. The absence of specific studies on this compound in this context means that any discussion of its behavior in tandem or cascade reactions would be purely speculative.

Consequently, the generation of a detailed, informative, and scientifically accurate article focusing solely on the tandem and cascade reactions of this compound, as per the specified outline, cannot be fulfilled at this time due to the lack of specific research findings and data in the public domain.

Mechanistic Investigations of 2 4 Fluorophenyl 4 Pentyn 2 Ol Transformations

Kinetic Studies of Key Reactions

No specific kinetic studies on reactions involving 2-(4-Fluorophenyl)-4-pentyn-2-ol have been reported. Such studies would be essential for understanding the factors that control the rates of its transformations.

The determination of the rate law for any reaction of this compound would require systematic experimentation, varying the concentrations of the reactants and catalysts to establish the order of the reaction with respect to each component. This information is currently unavailable.

Without experimental rate data at different temperatures, the activation energy (Ea) and pre-exponential factor (A) for reactions of this compound cannot be determined. These parameters, derived from the Arrhenius equation, are crucial for understanding the temperature dependence of reaction rates and the nature of the transition state.

Isotopic Labeling Studies to Elucidate Reaction Pathways

There are no published isotopic labeling studies involving this compound. Such experiments, for instance, using deuterium (B1214612) or carbon-13 labeling, would be invaluable for tracing the fate of specific atoms throughout a reaction, thereby elucidating the underlying mechanistic pathways.

Intermediate Characterization and Trapping Experiments

Information regarding the characterization or trapping of reactive intermediates in transformations of this compound is not available. Techniques such as spectroscopy at low temperatures or the use of specific trapping agents would be necessary to identify and characterize any transient species formed during its reactions.

Reaction Pathway Analysis Through Computational Modeling

A computational analysis of the reaction pathways of this compound has not been reported. Quantum chemical calculations could provide theoretical insights into the energies of reactants, transition states, and products, offering a valuable complement to experimental studies in understanding the reaction mechanisms.

Theoretical and Computational Chemistry of 2 4 Fluorophenyl 4 Pentyn 2 Ol

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels)

Electronic structure analysis focuses on the distribution and energy of electrons within a molecule, which is fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. rasayanjournal.co.innih.gov A smaller gap suggests the molecule is more polarizable and more reactive.

For 2-(4-Fluorophenyl)-4-pentyn-2-ol, these energies can be calculated using methods like Density Functional Theory (DFT), often with a functional such as B3LYP and a basis set like 6-31G(d,p). rasayanjournal.co.in The HOMO is expected to be localized on the electron-rich regions, likely the phenyl ring and the alkyne's triple bond, while the LUMO would represent the most favorable region for accepting an electron.

Table 1: Hypothetical DFT-Calculated Electronic Properties Calculations are illustrative and would typically be performed using a specified level of theory (e.g., B3LYP/6-31G(d,p)).

| Parameter | Description | Hypothetical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 |

A large energy gap, as shown in the hypothetical data, would imply high kinetic stability.

Conformational Analysis and Energy Minima

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org For this compound, rotation can occur around the single bond connecting the chiral carbon (C2) to the phenyl ring and the bond between C2 and C3.

Computational methods can perform a potential energy surface scan by systematically rotating these bonds to identify the most stable conformers, known as energy minima. These stable structures correspond to the lowest points on the energy landscape. Factors influencing stability include steric hindrance between the bulky phenyl group, the methyl group, and the propargyl group, as well as potential intramolecular hydrogen bonding between the hydroxyl group and the alkyne's π-system. utdallas.edu

Table 2: Hypothetical Relative Energies of Conformers Energies are relative to the most stable conformer (Conformer A).

| Conformer | Dihedral Angle (CAr-CAr-C2-C3) | Relative Energy (kcal/mol) |

|---|---|---|

| A | ~60° (Gauche) | 0.00 |

| B | 180° (Anti) | +1.5 |

Reaction Pathway Prediction and Transition State Elucidation

Computational chemistry is a powerful tool for predicting the most likely pathways for chemical reactions. For this compound, a key reaction is the electrophilic addition across the alkyne's triple bond. libretexts.orgmasterorganicchemistry.com Theoretical calculations can map the entire reaction coordinate from reactants to products.

This process involves identifying the transition state, which is the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor determining the reaction rate. For instance, in the addition of an electrophile like HBr, calculations would determine whether the initial attack forms a vinyl cation and which carbon of the alkyne is more susceptible to attack (Markovnikov vs. anti-Markovnikov addition). chemistrytalk.org The presence of the fluorophenyl group can influence the regioselectivity of such reactions. nih.gov

Quantum Chemical Descriptors for Reactivity Prediction

Beyond HOMO-LUMO analysis, a range of quantum chemical descriptors can be calculated to predict a molecule's reactivity. mdpi.comhakon-art.com These are derived from the electron density and provide insight into local reactivity, identifying specific atoms that are prone to electrophilic or nucleophilic attack. rasayanjournal.co.in

Key Descriptors:

Electrostatic Potential (ESP): Maps the charge distribution on the molecule's surface. Negative regions (red/yellow) indicate sites prone to electrophilic attack, such as the oxygen of the hydroxyl group and the π-system of the alkyne. Positive regions (blue) indicate sites for nucleophilic attack.

Mulliken Atomic Charges: Assigns a partial charge to each atom in the molecule, helping to identify electron-rich and electron-poor centers.

Fukui Functions: Quantify the change in electron density at a specific point when an electron is added or removed, providing a more sophisticated measure of sites for electrophilic, nucleophilic, and radical attack.

Table 3: Hypothetical Mulliken Charges on Key Atoms

| Atom | Hypothetical Charge (a.u.) | Predicted Reactivity |

|---|---|---|

| O (hydroxyl) | -0.65 | Nucleophilic / H-bond donor |

| C2 (carbinol) | +0.45 | Electrophilic |

| C4 (alkyne) | -0.20 | Nucleophilic |

| C5 (alkyne) | -0.15 | Nucleophilic |

Molecular Dynamics Simulations of Solvation and Interactions

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. aps.org For this compound, an MD simulation would place the molecule in a "box" of solvent molecules (e.g., water or ethanol) and calculate the trajectories of all particles based on a given force field. nih.govnist.govnih.gov

These simulations provide powerful insights into:

Solvation Structure: How solvent molecules arrange themselves around the solute. This includes the formation of a solvation shell and specific interactions like hydrogen bonds between the molecule's hydroxyl group and the solvent. researchgate.net

Conformational Dynamics: How the molecule's shape fluctuates in solution, confirming the relative stabilities of conformers found in gas-phase calculations.

Transport Properties: Predicting properties like the diffusion coefficient of the molecule in a given solvent.

Spectroscopic Data Prediction for Structural Confirmation

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm a molecule's structure.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The predicted shifts for the aromatic protons, the methyl group, the methylene (B1212753) protons, and the acetylenic proton can be directly compared to an experimental spectrum.

IR Spectroscopy: Calculations can predict vibrational frequencies. Each frequency corresponds to a specific molecular motion (e.g., stretching, bending). This allows for the assignment of peaks in an experimental IR spectrum to specific functional groups.

Mass Spectrometry: While more complex, computational methods can help predict fragmentation patterns by calculating the relative stabilities of potential fragment ions.

Table 4: Predicted vs. Typical Experimental Spectroscopic Data

| Data Type | Functional Group | Predicted Value | Typical Experimental Range |

|---|---|---|---|

| ¹H NMR | Aromatic-H (ortho to F) | δ 7.1-7.2 ppm | δ 7.0-7.3 ppm |

| Aromatic-H (meta to F) | δ 7.3-7.4 ppm | δ 7.2-7.5 ppm | |

| Acetylenic-H | δ 2.5 ppm | δ 2.0-3.0 ppm | |

| Methyl-H (on C2) | δ 1.6 ppm | δ 1.5-1.8 ppm | |

| ¹³C NMR | Alkyne-C (C4) | δ 83 ppm | δ 65-90 ppm |

| Alkyne-C (C5) | δ 72 ppm | δ 65-90 ppm | |

| Carbinol-C (C2) | δ 68 ppm | δ 65-75 ppm | |

| IR | O-H stretch | 3350 cm⁻¹ | 3200-3600 cm⁻¹ (broad) |

| C≡C-H stretch | 3300 cm⁻¹ | ~3300 cm⁻¹ (sharp) | |

| C≡C stretch | 2120 cm⁻¹ | 2100-2260 cm⁻¹ (weak) |

Applications of 2 4 Fluorophenyl 4 Pentyn 2 Ol in Organic Synthesis

A Versatile Reagent for C-C Bond Construction

The unique structural features of 2-(4-Fluorophenyl)-4-pentyn-2-ol, namely the presence of a terminal alkyne and a tertiary alcohol on a fluorinated phenyl ring, make it a highly valuable tool for the creation of new carbon-carbon bonds. This reactivity is fundamental to its application in building complex molecular structures from simpler starting materials.

Building Block for Complex Natural Product Synthesis

The synthesis of natural products often represents a significant challenge in organic chemistry due to their intricate and stereochemically rich structures. The incorporation of fluorine can also be a desirable feature in medicinal chemistry. While direct examples of the use of this compound in the total synthesis of specific complex natural products are not extensively documented in readily available literature, its structural motifs are analogous to intermediates used in the synthesis of various natural products. For instance, the propargyl alcohol moiety is a common precursor in the synthesis of polyketide and terpenoid natural products. The synthesis of complex natural products often involves the coupling of smaller, functionalized fragments. The alkyne group in this compound can readily participate in various coupling reactions, such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, to form more elaborate carbon skeletons. Furthermore, the tertiary alcohol can be used to introduce stereocenters or as a handle for further functionalization. The principles of using such building blocks are well-established in the synthesis of complex molecules like diterpenoid alkaloids and marine-derived dimeric pyrrole-imidazole alkaloids. nih.govnih.gov

Precursor for Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The reactivity of the alkyne and alcohol functionalities in this compound provides a powerful platform for the construction of a wide variety of heterocyclic systems.

The terminal alkyne can undergo cycloaddition reactions, such as the [3+2] cycloaddition with azides (Huisgen cycloaddition) to form triazoles, or with nitrile oxides to generate isoxazoles. sigmaaldrich.comscientificlabs.co.uk Additionally, intramolecular cyclization reactions involving the hydroxyl group and the alkyne can lead to the formation of furan (B31954) or pyran rings. For example, under acidic or metallic catalysis, the hydroxyl group can add across the triple bond to furnish substituted furans. The synthesis of various heterocyclic systems, including imidazoles, pyrazinones, and pyridines, often relies on precursors with functionalities amenable to cyclization. nih.govamazonaws.comekb.egbeilstein-journals.org The strategic placement of the fluorophenyl group can also influence the regioselectivity of these cyclization reactions and the properties of the resulting heterocycles. The synthesis of diverse heterocycles often utilizes multicomponent reactions where versatile synthons are key. nih.gov

Component in Macrocyclic Ring Systems

Macrocycles are large ring structures that are of significant interest in areas such as host-guest chemistry and drug discovery. The construction of these large rings often relies on reactions that can efficiently form bonds over long distances. The alkyne functionality of this compound is well-suited for use in macrocyclization reactions.

Ring-closing metathesis (RCM) of a diene precursor, which could be synthesized from this compound, is a powerful method for forming macrocycles. Alternatively, intramolecular coupling reactions, such as the Glaser-Eglinton coupling of a di-alkyne derived from this building block, can be employed to create symmetrical macrocycles. The synthesis of ring-in-ring structures has been demonstrated using precursors with strategically placed reactive groups for subsequent cyclization. researchgate.net The fluorophenyl group can impart specific conformational preferences or electronic properties to the resulting macrocycle.

Role as an Intermediate in Multi-Step Synthetic Sequences

Beyond its direct use in C-C bond formation, this compound serves as a crucial intermediate in longer, multi-step synthetic pathways. Its functional groups can be sequentially modified to build up molecular complexity en route to a final target molecule.

Precursor to Bioactive Scaffolds (excluding specific biological activity data)

The development of new bioactive molecules is a major focus of pharmaceutical research. The term "bioactive scaffold" refers to a core molecular framework that can be derivatized to create a library of compounds for biological screening. The structural features of this compound make it an attractive starting point for the synthesis of such scaffolds.

The fluorophenyl group is a common motif in many pharmaceuticals, and its presence can influence factors such as metabolic stability and binding affinity. The alkyne and alcohol functionalities provide handles for diversification. For example, the alkyne can be reduced to an alkene or alkane, or it can be converted to a ketone or other functional groups. The tertiary alcohol can be eliminated to form an alkene or replaced with other substituents. Through a series of well-established transformations, this compound can be elaborated into more complex structures that serve as the core of new chemical entities for drug discovery programs. The synthesis of various bioactive natural products often proceeds through key intermediates that are later elaborated. nih.govresearchgate.net

Intermediate in Material Science Precursor Synthesis (excluding material properties)

The field of materials science relies on the synthesis of novel organic molecules with specific electronic, optical, or physical properties. The rigid, linear nature of the alkyne unit in this compound, combined with the potential for polymerization or incorporation into larger conjugated systems, makes it a valuable intermediate for the synthesis of precursors to advanced materials.

Development of Novel Synthetic Methodologies Utilizing this compound

Extensive searches for novel synthetic methodologies developed directly from or employing this compound have not yielded specific results. The development of new synthetic methods often relies on the unique reactivity and structural features of a molecule. While the constituent parts of this compound are common in organic synthesis, the compound itself has not been documented as a cornerstone for new catalytic or stereoselective processes.

There is no available scientific literature that describes the design, synthesis, or application of catalyst ligands derived from the this compound moiety. The synthesis of chiral ligands is a significant area of research in asymmetric catalysis, often involving the incorporation of specific structural elements to create a chiral environment around a metal center. Molecules with features like those in this compound could theoretically be modified for such purposes—for instance, by functionalizing the hydroxyl or alkyne groups to create chelating arms. However, no studies have been published that demonstrate such a synthetic strategy or the subsequent use of the resulting ligands in catalysis.

Data Table: Published Research on Catalyst Ligands from this compound

| Catalyst System | Synthetic Application | Reported Efficiency | Source |

| Data Not Available | Data Not Available | Data Not Available | N/A |

As indicated, no published data exists for this specific application.

Similarly, the use of this compound as a stereoselective reagent is not documented in the scientific literature. Stereoselective reagents, including chiral auxiliaries or transfer agents, are pivotal for controlling the three-dimensional outcome of chemical reactions. For a compound to be used in this manner, it typically must be chiral itself or be used to generate a chiral intermediate that directs the stereochemistry of a subsequent transformation. While this compound possesses a stereocenter at the carbinol carbon, it is synthesized as a racemic mixture, and no studies on its resolution into individual enantiomers or the application of the racemate in stereoselective synthesis have been reported.

Data Table: Research Findings on the Use of this compound as a Stereoselective Reagent

| Reaction Type | Substrate Scope | Diastereo/Enantioselectivity | Source |

| Data Not Available | Data Not Available | Data Not Available | N/A |

As indicated, no published data exists for this specific application.

Derivatization and Analog Development of 2 4 Fluorophenyl 4 Pentyn 2 Ol

Synthetic Routes to Structural Analogs

The synthesis of structural analogs of 2-(4-fluorophenyl)-4-pentyn-2-ol can be systematically approached by modifying its core components. These modifications allow for a fine-tuning of the molecule's steric and electronic properties.

The 4-fluorophenyl moiety is a common starting point for analog development. The fluorine substituent can be replaced or supplemented with other groups to modulate the electronic nature of the aromatic ring.

One of the primary methods to introduce variability at the aryl position is through cross-coupling reactions. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl halide, is a cornerstone in the synthesis of aryl-alkynes. beilstein-journals.org For the synthesis of this compound analogs, this can be achieved by coupling various substituted aryl bromides or iodides with a suitable pentynol derivative. For instance, a range of aryl bromides can be coupled with 2-methyl-3-butyn-2-ol (B105114) in the presence of a palladium catalyst like Pd(OAc)₂ and a phosphine (B1218219) ligand to yield the corresponding 4-aryl-2-methyl-3-butyn-2-ols. beilstein-journals.org This approach allows for the introduction of a wide array of substituents on the phenyl ring, including electron-donating and electron-withdrawing groups.

Table 1: Examples of Aryl Bromides for the Synthesis of 2-Aryl-4-pentyn-2-ol Analogs via Sonogashira Coupling

| Aryl Bromide | Resulting Analog |

| 1-Bromo-4-methoxybenzene | 2-(4-Methoxyphenyl)-4-pentyn-2-ol |

| 1-Bromo-4-nitrobenzene | 2-(4-Nitrophenyl)-4-pentyn-2-ol |

| 1-Bromo-3,5-difluorobenzene | 2-(3,5-Difluorophenyl)-4-pentyn-2-ol |

| 3-Bromopyridine | 2-(Pyridin-3-yl)-4-pentyn-2-ol |

Furthermore, functional groups on the phenyl ring can be chemically transformed. For example, a nitro group can be reduced to an amine, which can then be further derivatized. A methoxy (B1213986) group can be demethylated to a phenol, providing a handle for further functionalization.

The pentynyl chain offers several sites for modification. The length of the alkyl chain, the position of the alkyne, and the presence of substituents can all be varied.

Chain length can be altered by using different alkynol starting materials in the initial synthesis. For example, instead of a pentynol derivative, a hexynol (B8569683) or butynol (B8639501) derivative could be used.

The terminal alkyne provides a reactive handle for various transformations. For instance, the terminal hydrogen can be replaced with other groups. The Favorskii reaction, which involves the addition of a terminal alkyne to a ketone, can be employed using different acetylenic Grignard reagents to introduce substituents on the alkyne. researchgate.net

Modifications can also be made to the carbon backbone of the pentynyl chain. For example, starting from different ketones in a Grignard-type addition with an appropriate acetylide can introduce substituents on the carbon adjacent to the alcohol.

The tertiary alcohol in this compound is a chiral center, and the synthesis of enantiomerically pure or enriched analogs is of significant interest. Asymmetric synthesis provides a direct route to specific stereoisomers.

The enantioselective addition of terminal acetylenes to ketones is a well-established method for producing chiral propargylic alcohols. organic-chemistry.org This can be achieved using chiral catalysts or chiral auxiliaries. For example, the use of a chiral ligand such as (+)-N-methylephedrine in conjunction with a zinc salt can catalyze the addition of an alkyne to a ketone with high enantioselectivity. organic-chemistry.org

Another approach is the kinetic resolution of a racemic mixture of the alcohol. This can be accomplished through enzymatic or chemical methods where one enantiomer reacts faster than the other, allowing for their separation. For example, N-heterocyclic carbene (NHC)-catalyzed enantioselective acylation has been shown to be effective for the kinetic resolution of tertiary propargylic alcohols. organic-chemistry.org

Table 2: Chiral Ligands for Enantioselective Synthesis of Tertiary Propargylic Alcohols

| Chiral Ligand/Catalyst System | Reaction Type |

| (+)-N-Methylephedrine / Zn(OTf)₂ | Asymmetric alkynylation |

| (R)-BINOL / In(III) | Asymmetric alkynylation |

| Chiral N-Heterocyclic Carbene | Kinetic resolution by acylation |

Systematic Structure-Reactivity Relationship Studies of Analogs

Systematic structure-reactivity relationship (SRR) studies are essential to understand how modifications to the chemical structure of this compound influence its chemical reactivity or biological activity. By synthesizing and evaluating a series of analogs with systematic variations, correlations can be drawn between specific structural features and observed effects.

For instance, modifying the electronic properties of the fluorophenyl ring by introducing electron-donating or electron-withdrawing substituents can impact the reactivity of the alkyne or the alcohol. The reactivity of heteroaryl sulfones, for example, has been shown to be tunable by the electronic nature of the heterocyclic system. researchgate.net A similar principle can be applied to analogs of this compound.

The steric bulk around the tertiary alcohol, modified by changing the substituents on the phenyl ring or the pentynyl chain, can influence its accessibility for reactions or binding to a biological target. Studies on Buchwald-type phosphine ligands in nickel-catalyzed cross-couplings have highlighted the importance of steric and electronic parameters in determining catalytic activity, providing a framework for how such parameters could be studied in other chemical systems. sigmaaldrich.com

Combinatorial Chemistry Approaches for Library Generation (excluding screening data)

Combinatorial chemistry provides a high-throughput platform for the rapid synthesis of large libraries of related compounds. For this compound, combinatorial approaches can be used to generate a diverse set of analogs for further study.

Solid-phase organic synthesis (SPOS) is a powerful technique in combinatorial chemistry. core.ac.uk A synthetic strategy could involve attaching a suitable building block to a solid support and then carrying out a series of reactions to build the final products. For example, a resin-bound aryl iodide could be subjected to a Sonogashira coupling with a protected pentynol derivative. Subsequent cleavage from the resin would yield the desired analog.

Solution-phase combinatorial synthesis can also be employed, often using parallel synthesis techniques where reactions are carried out in an array of separate reaction vessels. nih.gov This approach could involve reacting a common intermediate, such as 4-fluoroacetophenone, with a library of different acetylide Grignard reagents in a multi-well plate format to generate a library of tertiary propargylic alcohols.

Table 3: A Hypothetical Combinatorial Library Synthesis Approach

| Building Block A (Aryl Halide) | Building Block B (Alkynol) | Catalyst/Reagent | Resulting Library Scaffold |

| Array of substituted aryl iodides | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₄, CuI | Library of 2-aryl-4-pentyn-2-ols |

| 1-Iodo-4-fluorobenzene | Array of substituted alkynols | n-BuLi, then ketone | Library of 2-(4-fluorophenyl) substituted alkynols |

Synthesis of Deuterated or Isotope-Labeled Derivatives for Research

Isotopically labeled compounds, particularly those containing deuterium (B1214612) (²H) or carbon-13 (¹³C), are invaluable tools in mechanistic studies, metabolic research, and as internal standards in analytical chemistry.

The synthesis of deuterated analogs of this compound can be achieved by introducing deuterium at specific positions in the molecule. For example, deuterated starting materials can be used in the synthesis. The reduction of a suitable precursor with deuterium gas (D₂) is a common method for introducing deuterium. rsc.org For instance, a precursor with a carbon-carbon double or triple bond can be reduced with D₂ in the presence of a catalyst like palladium on carbon (Pd/C) to introduce two deuterium atoms.

Deuterium can also be introduced via H/D exchange reactions. For example, acidic protons can be exchanged for deuterium by treatment with a deuterium source like D₂O or deuterated methanol (B129727) (MeOD) in the presence of a suitable catalyst or base. researchgate.net The synthesis of deuterated anilines has been achieved using an iron catalyst, which could be a potential route for modifying the aryl group.

Carbon-13 labeled analogs can be synthesized using ¹³C-labeled starting materials. For example, ¹³C-labeled propargyl alcohol is commercially available and could be used as a building block in the synthesis. nih.gov

Table 4: Potential Strategies for Isotope Labeling of this compound

| Isotope | Labeling Position | Synthetic Strategy |

| ²H (Deuterium) | Phenyl ring | H/D exchange on the fluorophenyl precursor |

| ²H (Deuterium) | Pentynyl chain | Reduction of an enyne precursor with D₂ |

| ¹³C (Carbon-13) | Alkyne carbons | Use of ¹³C-labeled acetylene (B1199291) or propargyl alcohol |

| ¹⁸O (Oxygen-18) | Alcohol group | Hydrolysis of a suitable precursor with H₂¹⁸O |

Advanced Spectroscopic and Analytical Techniques in Research of 2 4 Fluorophenyl 4 Pentyn 2 Ol

High-Resolution Mass Spectrometry for Mechanistic Intermediates

High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of 2-(4-Fluorophenyl)-4-pentyn-2-ol, offering precise mass measurements that allow for the determination of elemental compositions of the parent molecule and its fragments. This capability is invaluable for identifying transient intermediates in reaction mechanisms.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides a deeper understanding of the molecular structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the molecular ion is often weak or absent, especially in tertiary alcohols. whitman.edulibretexts.org The fragmentation is primarily driven by two key pathways: α-cleavage and dehydration. libretexts.orgyoutube.com

In the context of this compound, α-cleavage involves the breaking of the carbon-carbon bond adjacent to the hydroxyl group. This can result in the loss of a methyl radical (CH₃•) or a propargyl radical (C₃H₃•), leading to the formation of resonance-stabilized cations. The dehydration pathway involves the elimination of a water molecule (H₂O), resulting in an ion with a mass 18 units less than the molecular ion. libretexts.orgyoutube.com

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Fragment Ion | Predicted m/z | Fragmentation Pathway |

| [M - H₂O]⁺ | 174.0790 | Dehydration |

| [M - CH₃]⁺ | 177.0609 | α-cleavage |

| [M - C₃H₃]⁺ | 153.0657 | α-cleavage |

| [C₈H₈FO]⁺ | 139.0559 | Cleavage of propargyl group |

| [C₇H₆F]⁺ | 109.0453 | Loss of C₃H₅O from [M]⁺ |

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the three-dimensional structure of this compound.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

A combination of 2D NMR experiments provides a complete picture of the molecular framework:

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. emerypharma.comharvard.edu For this compound, COSY would show correlations between the protons on the aromatic ring and potentially long-range coupling between the methyl protons and the propargyl proton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations would be expected between the methyl protons and the quaternary carbon C2, and between the aromatic protons and the ipso-carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry. harvard.edu In this case, NOESY could reveal the spatial proximity between the methyl groups and the aromatic ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| C1/C1' (CH₃) | ~1.6 | ~31 | C2, C3 |

| C2 (C-OH) | - | ~72 | H1, H4, H6/H10, H7/H9 |

| C3 (CH₂) | ~2.7 | ~28 | C2, C4, C5 |

| C4 (C≡) | - | ~83 | H3, H5 |

| C5 (≡CH) | ~2.1 | ~71 | H3, C3, C4 |

| C6 (Ar-C) | - | ~140 | H7/H9 |

| C7/C11 (Ar-CH) | ~7.5 | ~128 | C6, C8/C10, C9 |

| C8/C10 (Ar-CH) | ~7.1 | ~115 | C6, C7/H11, C9 |

| C9 (Ar-CF) | - | ~162 | H7/H11, H8/H10 |

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their crystalline state. While liquid-state NMR provides information about the average structure in solution, ssNMR can distinguish between different crystalline forms (polymorphs) and provide information about molecular packing and intermolecular interactions. For this compound, ssNMR could be used to characterize any polymorphic forms and to study the effects of crystal packing on the molecular conformation.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: FT-IR is particularly sensitive to polar bonds and is excellent for identifying functional groups like the hydroxyl (-OH) and carbonyl (C=O) groups. In this compound, the O-H stretch will appear as a broad band around 3400 cm⁻¹, while the C-F stretch will be observed in the 1250-1000 cm⁻¹ region. youtube.com The terminal alkyne C≡C stretch is typically weak in the IR spectrum. orgchemboulder.comyoutube.com

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar, symmetric bonds. sapub.org Therefore, the C≡C stretching vibration of the terminal alkyne in this compound, which is weak in the IR spectrum, will give a strong signal in the Raman spectrum around 2100 cm⁻¹. nih.gov The aromatic ring vibrations will also be prominent in the Raman spectrum.

These techniques are also highly effective for real-time reaction monitoring, allowing for the observation of the disappearance of reactant peaks and the appearance of product peaks.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H (stretch) | 3600-3200 (broad) | Weak |

| ≡C-H (stretch) | ~3300 (sharp) | Moderate |

| C-H (aromatic) | 3100-3000 | Strong |

| C-H (aliphatic) | 3000-2850 | Moderate |

| C≡C (stretch) | ~2150 (weak) | ~2150 (strong) |

| C=C (aromatic) | 1600-1450 | Strong |

| C-F (stretch) | 1250-1000 | Weak |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing (excluding basic crystal data)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, providing precise information about bond lengths, bond angles, and torsion angles. wikipedia.org For this compound, a single-crystal X-ray diffraction study would unambiguously confirm its molecular structure and provide insights into the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern the crystal packing. researchgate.netcaltech.edu While the parent molecule is achiral, if it were to be resolved into enantiomers or derivatized to introduce a chiral center, X-ray crystallography could be used to determine the absolute stereochemistry. The analysis of the crystal packing can reveal how molecules arrange themselves in the solid state, which can influence physical properties such as melting point and solubility.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules such as this compound. Chiral chromatography, which includes High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), stands as a primary analytical technique for separating enantiomers and quantifying their relative amounts. rsc.org This is achieved by creating a chiral environment in which the two enantiomers, which are non-superimposable mirror images, exhibit different interactions. rsc.org

The direct separation of enantiomers is most commonly accomplished using a chiral stationary phase (CSP). phenomenex.com These phases are themselves chiral and create transient diastereomeric complexes with the analyte enantiomers. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification. chiralpedia.com For a tertiary alcohol like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a primary choice for screening in chiral HPLC method development. nih.govsigmaaldrich.com

Alternatively, an indirect method can be employed. This involves derivatizing the chiral alcohol with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers possess different physical properties and can subsequently be separated on a standard, achiral chromatography column. chiralpedia.com

High-Performance Liquid Chromatography (HPLC)

For the analysis of compounds like this compound, chiral HPLC is a powerful and versatile tool. The selection of the appropriate CSP and mobile phase is crucial for achieving separation. scielo.br Polysaccharide-based columns, such as those with cellulose or amylose derivatives coated or immobilized on a silica (B1680970) support, are widely used for a broad range of chiral compounds, including alcohols. nih.gov

The separation can be performed in different modes:

Normal Phase: Typically uses a non-polar mobile phase, such as a mixture of hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). This mode often provides strong π-π interactions, which can be crucial for selectivity. sigmaaldrich.com

Reversed Phase: Employs a polar mobile phase, usually a mixture of water and acetonitrile (B52724) or methanol (B129727). This is particularly useful for LC-MS applications. sigmaaldrich.com

Polar Organic Mode: Uses polar organic solvents like methanol, sometimes with additives, offering a different selectivity profile. sigmaaldrich.com

The optimization of the separation involves adjusting the mobile phase composition, flow rate, and column temperature to maximize the resolution between the enantiomeric peaks. sigmaaldrich.com

Gas Chromatography (GC)

Chiral GC is another effective method for determining the enantiomeric excess of volatile compounds. nih.gov For a tertiary alcohol like this compound, direct analysis might be possible on a GC column with a CSP, often based on modified cyclodextrins. nih.gov

If the compound exhibits poor chromatographic properties (e.g., peak tailing) or is not sufficiently volatile, derivatization is a common strategy. The hydroxyl group can be acylated to form an ester, which typically improves volatility and peak shape, facilitating better separation on the chiral column. chiralpedia.com

Research Findings

A comprehensive search of scientific literature and chemical databases did not yield specific, published methods detailing the chiral HPLC or GC separation conditions for this compound. While methods exist for structurally related compounds such as other tertiary propargylic alcohols and fluorinated alcohols, the precise parameters for this specific analyte are not publicly documented. rsc.orgnih.gov The development of a successful chiral separation for this compound would require a screening process involving various chiral stationary phases and mobile phase conditions, a standard practice in chiral method development. sigmaaldrich.com

Future Research Directions and Emerging Perspectives for 2 4 Fluorophenyl 4 Pentyn 2 Ol

Development of Sustainable and Green Synthesis Routes

The future synthesis of 2-(4-fluorophenyl)-4-pentyn-2-ol will increasingly prioritize environmentally benign methodologies. Current synthetic approaches often rely on strong bases and organometallic reagents, which can generate significant waste. Future research will likely focus on catalytic, atom-economical reactions that minimize the environmental footprint.

Key research avenues include:

Catalytic Alkynylation: Moving away from stoichiometric Grignard or acetylide reagents, future syntheses will likely employ catalytic systems. For instance, the use of zinc or indium-based catalysts in the presence of a terminal alkyne and 4-fluorophenyl methyl ketone presents a more sustainable alternative. organic-chemistry.org

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for catalyst recycling. The development of a flow-based synthesis for this compound would represent a significant step towards a greener manufacturing process.

Bio-catalysis: The use of enzymes, such as alcohol dehydrogenases, for the enantioselective synthesis of propargylic alcohols is a growing field. acs.org Future work could explore the development of enzymes capable of catalyzing the formation of this compound, offering a highly selective and sustainable route. acs.org

Electrochemical Synthesis: Electrochemical methods can provide a catalyst-free and mild approach to the synthesis of complex molecules. researchgate.net Research into the electrochemical alkynylation of 4-fluorophenyl methyl ketone could lead to a novel and sustainable synthesis of the target compound. researchgate.net

| Synthetic Approach | Potential Advantages | Key Research Challenge |

| Catalytic Alkynylation | Reduced waste, milder reaction conditions. | Catalyst stability and recyclability. |

| Flow Chemistry | Improved safety, scalability, and control. | Optimization of reactor design and conditions. |

| Bio-catalysis | High enantioselectivity, aqueous reaction media. | Enzyme discovery and engineering for substrate specificity. |

| Electrochemical Synthesis | Avoidance of chemical oxidants/reductants. | Control of selectivity and suppression of side reactions. |

Exploration of Novel Catalytic Transformations

The reactivity of the alkyne and alcohol functionalities in this compound makes it a prime candidate for a wide array of catalytic transformations. Future research will undoubtedly uncover new catalytic systems that can selectively manipulate these functional groups to generate novel molecular architectures.

Promising areas of investigation include:

Gold-Catalyzed Cyclizations: Gold catalysts are known to activate alkynes towards nucleophilic attack. Future studies could explore the intramolecular cyclization of derivatives of this compound to synthesize complex heterocyclic systems. mdpi.com

Ruthenium-Catalyzed Reactions: Ruthenium catalysts have shown utility in the hydrostannylation and hydrosilylation of propargyl alcohols. nih.gov Investigating these reactions with this compound could provide access to novel organometallic building blocks. nih.gov

Copper-Catalyzed Click Chemistry: The terminal alkyne of this compound is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. This could be used to attach the molecule to polymers, biomolecules, or surfaces. acs.org

Meyer-Schuster Rearrangement: Tertiary propargylic alcohols can undergo rearrangement to form α,β-unsaturated ketones. researchgate.net The development of selective catalysts for the Meyer-Schuster rearrangement of this compound would provide a direct route to valuable enone structures. researchgate.net

Integration into Automated Synthesis Platforms

The increasing sophistication of automated synthesis platforms presents a significant opportunity for the rapid exploration of the chemical space around this compound. dntb.gov.ua High-throughput experimentation can accelerate the discovery of new reactions and the optimization of existing ones.

Future directions in this area involve:

Library Synthesis: Utilizing automated synthesizers to generate libraries of derivatives of this compound by varying the substituents on the alkyne or by performing a range of functional group transformations. acs.orgnih.govbiopacificmip.org

Reaction Optimization: Employing automated platforms to rapidly screen catalysts, solvents, and reaction conditions for known transformations of this compound to identify optimal protocols.

Data-Driven Discovery: Integrating automated synthesis with machine learning algorithms to predict reaction outcomes and guide the discovery of novel reactivity patterns.

| Automation Application | Potential Impact | Key Enabling Technology |

| Library Synthesis | Rapid generation of diverse compound collections for screening. | Robotic liquid handlers and parallel reactors. |

| Reaction Optimization | Accelerated development of efficient synthetic protocols. | Design of Experiment (DoE) software and automated analysis. |

| Data-Driven Discovery | Identification of non-obvious reaction pathways. | Integration of synthesis platforms with AI and machine learning. |

Discovery of Unprecedented Reactivity Patterns

While the fundamental reactivity of alkynes and alcohols is well-established, the specific electronic environment of this compound, influenced by the electron-withdrawing fluorine atom, may lead to unexpected reactivity.

Future research should aim to:

Explore Fluorine-Directed Reactivity: Investigate how the 4-fluorophenyl group influences the reactivity of the alkyne and alcohol moieties, potentially leading to novel regioselective or stereoselective transformations.

Investigate Propargylic Carbocation Chemistry: The tertiary alcohol can be a precursor to a propargylic carbocation. Studying the fate of this intermediate in the presence of various nucleophiles could unveil new carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net

Uncover Novel Cycloaddition Pathways: Beyond standard click chemistry, researchers could explore the participation of the alkyne in less common cycloaddition reactions, potentially leading to the synthesis of novel polycyclic systems.

Theoretical Predictions Guiding Experimental Research

Computational chemistry and theoretical studies will play an increasingly vital role in guiding the exploration of this compound's chemistry.

Future theoretical work could focus on:

Mechanism Elucidation: Using density functional theory (DFT) and other computational methods to elucidate the mechanisms of known and novel reactions of this compound, providing insights that can be used to improve reaction efficiency and selectivity.

Predicting Reactivity: Developing computational models to predict the reactivity of this compound with different reagents and under various conditions, thereby prioritizing experimental efforts.

In Silico Design of Catalysts: Designing new catalysts computationally that are specifically tailored for transformations involving this compound.

Contribution to Advanced Materials Research (excluding material properties)

The unique combination of functional groups in this compound makes it a valuable building block for the synthesis of advanced materials. While this article excludes a discussion of the material properties themselves, the future research directions in synthesizing materials from this compound are of great interest.

Potential areas of exploration include:

Polymer Synthesis: The terminal alkyne can be used for the polymerization of this compound, or for its incorporation as a functional monomer into other polymer backbones.

Surface Modification: The alkyne functionality provides a reactive handle for grafting this compound onto surfaces, which could be used to create functional coatings.

Dendrimer Construction: The trifunctional nature of the molecule makes it a potential building block for the synthesis of complex dendritic architectures.

Precursor for Functional Dyes: The aromatic and alkyne moieties can be elaborated to create novel dye molecules with interesting photophysical properties.

Q & A

Q. 1.1. How can researchers optimize the synthesis of 2-(4-Fluorophenyl)-4-pentyn-2-ol to improve yield and purity?

Methodological Answer: